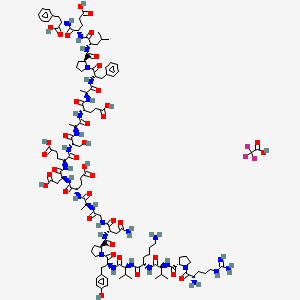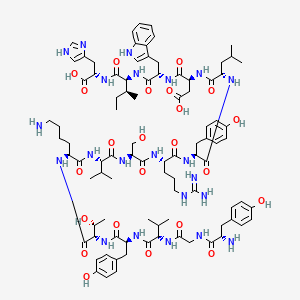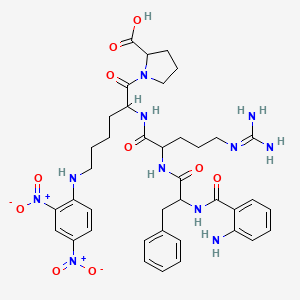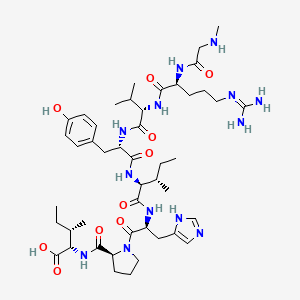
Z-L-Norvaline N-hydroxysuccinimide ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-L-Norvaline N-hydroxysuccinimide ester is a chemical compound with the CAS Number: 71447-85-3 . It has a molecular weight of 348.36 and its IUPAC name is benzyl (1S)-1-{[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}butylcarbamate . It is typically used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H20N2O6/c1-2-6-13 (16 (22)25-19-14 (20)9-10-15 (19)21)18-17 (23)24-11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3, (H,18,23)/t13-/m0/s1 .Chemical Reactions Analysis
N-Hydroxysuccinimide (NHS) esters, such as this compound, are known to be reactive towards primary amines . This reactivity is often utilized in bioconjugation techniques.Physical And Chemical Properties Analysis
This compound is a white powder . It has a melting point range of 94 - 98°C . It should be stored at 0-8°C .Applications De Recherche Scientifique
Applications in Medicine
Esters, including those similar to Z-L-Norvaline N-hydroxysuccinimide ester, play a crucial role in the development of pharmaceuticals and biomaterials. For instance, fumaric acid esters such as dimethylfumarate (DMF) have been extensively studied for their anti-inflammatory and immune-modulatory effects, particularly in the treatment of psoriasis and multiple sclerosis (Brück et al., 2018). Additionally, Zinc-L-carnosine (ZnC), a chelated compound containing an ester of L-carnosine and zinc, has shown benefits in restoring the gastric lining, healing the gastrointestinal tract, and improving taste disorders (Hewlings & Kalman, 2020).
Environmental Applications
Esters and their derivatives have been applied in environmental remediation efforts. Zero-valent metals (ZVM), including zero-valent aluminium (ZVAl) which can be derived from ester-related processes, are used to remove heavy metals and other contaminants from water and wastewater (Nidheesh et al., 2018). These materials, due to their large surface area and high surface reactivity, offer promising technologies for environmental clean-up efforts.
Material Science Applications
In material science, esters and related compounds are pivotal in synthesizing functional nanomaterials and polymers. For example, the esterification of cellulose leads to the creation of novel nanostructured materials that can be applied in drug delivery, coatings, and composite materials (Wang et al., 2018). The versatility in functionalization through esterification allows for the tailoring of materials' properties for specific applications, extending their utility in highly sophisticated domains.
Mécanisme D'action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or peptides.
Biochemical Pathways
Given its use in proteomics research , it may play a role in protein modification or labeling processes.
Result of Action
Given its use in proteomics research , it may facilitate the study of protein function and interactions.
Action Environment
It is recommended to store the compound at 2-8°c , suggesting that temperature could affect its stability.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6/c1-2-6-13(16(22)25-19-14(20)9-10-15(19)21)18-17(23)24-11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3,(H,18,23)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYARCVZBPRJTQS-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501155532 |
Source


|
| Record name | N-[(Phenylmethoxy)carbonyl]-L-norvaline 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501155532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71447-85-3 |
Source


|
| Record name | N-[(Phenylmethoxy)carbonyl]-L-norvaline 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71447-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-norvaline 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501155532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[Asp371]-Tyrosinase (369-377), human](/img/structure/B612788.png)
